2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
Description
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS: 307326-01-8) is a benzothiazole derivative featuring a phenyl ring substituted with a piperidinylsulfonyl group at the para position. Its molecular formula is C₁₈H₁₈N₂O₂S₂, with a molecular weight of 358.48 g/mol. Key physicochemical properties include a predicted density of 1.343 g/cm³ and a boiling point of 537.4±60.0 °C .
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,20-12-4-1-5-13-20)15-10-8-14(9-11-15)18-19-16-6-2-3-7-17(16)23-18/h2-3,6-11H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJARRRMIPTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for benzothiazole synthesis. For this compound, this involves condensing 2-aminothiophenol with a ketone bearing the sulfonamide group.
Procedure :
- React 4-(piperidin-1-ylsulfonyl)acetophenone with 2-aminothiophenol in ethanol under reflux (5–8 hours).
- Cyclization is catalyzed by iodine or polyphosphoric acid, yielding the benzothiazole ring.
Optimization :
- Solvent : Ethanol maximizes yield (72–78%) compared to dioxane (55–60%).
- Catalyst : Iodine enhances cyclization efficiency but requires post-reaction neutralization with sodium thiosulfate.
Characterization :
Ullmann Coupling for Benzothiazole-Aryl Linkage
For pre-formed benzothiazoles, Ullmann-type couplings attach the sulfonamide-containing aryl group.
Procedure :
- Brominate 2-phenylbenzo[d]thiazole at the para position using N-bromosuccinimide (NBS).
- Perform Ullmann coupling with piperidine-1-sulfonamide in the presence of CuI/L-proline catalyst.
Optimization :
- Catalyst system : CuI/L-proline in DMSO at 110°C achieves 65% yield, reducing homocoupling byproducts.
- Reaction time : Extending beyond 12 hours degrades the product due to sulfonamide hydrolysis.
Sulfonamide Functionalization Strategies
Direct Sulfonation of Aryl Intermediates
Introducing the piperidine sulfonamide group early in the synthesis streamlines subsequent steps.
Procedure :
- Sulfonate 4-bromoacetophenone with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride.
- React with piperidine in dichloromethane (DCM) at 0°C to yield 4-bromo-N-(piperidin-1-yl)benzenesulfonamide.
Key Considerations :
Post-Cyclization Sulfonylation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Hantzsch Synthesis | 72–78 | 98.5 | 5–8 | One-pot cyclization |
| Ullmann Coupling | 65 | 97.2 | 12 | Compatible with pre-formed cores |
| Post-Cyclization Sulfonylation | 40–45 | 95.8 | 6 | Avoids sulfonation of thiazole |
Insights :
- The Hantzsch method offers superior yield and purity but requires stringent control over cyclization conditions.
- Ullmann coupling is ideal for late-stage diversification but suffers from catalyst cost and longer reaction times.
Analytical and Spectroscopic Validation
Mass Spectrometry
Chemical Reactions Analysis
Types of Reactions
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound has been investigated for various biological activities:
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzothiazole derivatives, including 2-(4-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole. These compounds have demonstrated efficacy against HIV-1 by inhibiting reverse transcriptase activity. For instance, related derivatives showed effective concentrations below 1 µM without cellular toxicity, indicating a promising avenue for HIV treatment development .
Anticancer Applications
The compound's structure allows it to interact with critical targets in cancer therapy. Specifically, it has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further research in oncology .
Case Study 1: HIV-1 Inhibition
A study published in the Journal of Medicinal Chemistry reported that benzothiazolone derivatives, including those related to this compound, exhibited robust antiviral activity against HIV-1. The compounds were tested for their ability to inhibit reverse transcriptase and showed significant promise as multifunctional inhibitors .
Case Study 2: Anticancer Activity
Research into the anticancer properties of similar compounds revealed that they effectively inhibit CDK2 and CDK9, which are pivotal in cell cycle progression and transcription regulation. The findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine/Piperazine-Containing Derivatives
- Compound 8 (): 2-(4-(4-(4-Chlorophenyl)piperazin-1-yl)butyl)benzo[d]thiazole Key Feature: A butyl-linked piperazine moiety with a 4-chlorophenyl group. Activity: Targets serotonin receptors (5HT1A) and transporters (SERT), with a melting point of 104–106°C .
Compound 5h (): 2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole
- Key Feature : Propyl-linked piperazine with a methoxypyridinyl group.
- Activity : Investigated for cocaine use disorder due to interactions with dopamine and serotonin systems.
- Comparison : The sulfonyl group in the target compound could enhance hydrogen-bonding capacity compared to the methoxy group in 5h .
Enzyme Inhibitors
- Compound 45c (): 2-(3-(4-(4-Benzylpiperidin-1-yl)phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(p-methoxyphenyl)-thiazole
Tyrosinase Inhibitors
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole, identified by CAS No. 307326-01-8, is a compound belonging to the benzothiazole class, which is recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring and a sulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S2 |
| Molecular Weight | 358.47 g/mol |
| CAS Number | 307326-01-8 |
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong bactericidal activity. In vitro tests revealed that derivatives of benzothiazole compounds exhibit potent antimicrobial effects, supporting the potential application of this compound in treating bacterial infections .
Anticancer Activity
Research indicates that compounds similar to this compound possess anticancer properties. For example, thiazole derivatives have been reported to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The structure-activity relationship analysis suggests that modifications to the phenyl ring significantly affect cytotoxic activity against various cancer cell lines .
Case Studies
- Anticonvulsant Activity : A study on thiazole-integrated compounds demonstrated that certain derivatives exhibited high anticonvulsant properties, with some achieving 100% protection in animal models. This highlights the potential neuroprotective effects of thiazole derivatives, including those related to this compound .
- Antiviral Activity : Another investigation focused on benzisothiazolone derivatives showed robust antiviral activity against HIV-1 replication in cellular models. The effective concentrations required for inhibition were notably low (around 1.68 µM), suggesting a promising avenue for further research into antiviral applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of benzothiazole derivatives. For example:
- The piperidine ring enhances the compound's ability to interact with biological targets.
- The sulfonyl group is critical for bioactivity, as its absence results in reduced efficacy.
Q & A
Q. Critical Conditions :
- Solvents : DMF or THF enhances solubility of intermediates.
- Catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency (yields up to 96%) .
- Temperature : Sulfonylation at 60–80°C minimizes side reactions .
Purity Validation : Elemental analysis (deviation <0.4%) and HPLC (>95% purity) are essential .
Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-S vibrations (690–630 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching exact mass (±0.001 Da) .
- X-ray Crystallography : Resolves stereochemistry; piperidine adopts a chair conformation .
How can researchers investigate the structure-activity relationships (SAR) of derivatives to enhance bioactivity?
Advanced Research Focus
Methodology :
Structural Modifications :
- Benzothiazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Piperidine Substituents : Replace with morpholine or bulky tert-butyl groups to modulate lipophilicity .
- Phenyl Ring : Para-substituents (e.g., -F, -OCH₃) improve target affinity via hydrophobic interactions .
In Vitro Assays :
- Kinase Inhibition : Measure IC₅₀ values against EGFR or VEGFR .
- Anticancer Screening : Use MTT assays on HeLa or MCF-7 cell lines (reported IC₅₀: 2–50 µM) .
Computational Modeling : Docking (AutoDock Vina) predicts interactions with ATP-binding pockets .
Key Finding : Electron-deficient aryl groups increase binding affinity by 3-fold compared to unsubstituted analogs .
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Common Discrepancies :
Q. Resolution Strategies :
- Standardization : Use identical cell lines (ATCC-certified) and compound batches (HPLC-validated).
- Meta-Analysis : Compare IC₅₀ values under normalized conditions (e.g., 48-hour exposure, 10% FBS) .
- Independent Synthesis : Reproduce results with orthogonal routes (e.g., Grignard vs. cross-coupling) .
How can molecular docking predict interaction mechanisms with biological targets?
Advanced Research Focus
Protocol :
Protein Preparation : Retrieve crystal structures (PDB: e.g., 1M17 for kinases). Remove water molecules and add hydrogens.
Ligand Preparation : Optimize 3D geometry (MMFF94 force field) and assign charges (Gasteiger method).
Docking Simulations : Use Glide (Schrödinger) or AutoDock Vina. The sulfonyl group forms H-bonds with Lys/Arg residues, while benzothiazole engages in π-stacking with Phe/Tyr .
Validation : Molecular dynamics (MD) simulations (50 ns) assess binding stability (RMSD <2 Å) .
Case Study : Docking of a fluoro-substituted analog showed stronger binding (-9.2 kcal/mol) to EGFR vs. unsubstituted (-7.5 kcal/mol) .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Focus
Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
